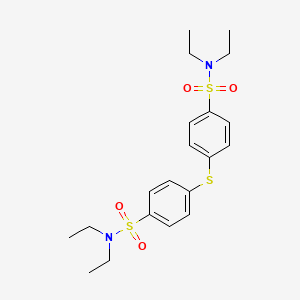![molecular formula C27H19N3O5 B6045682 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B6045682.png)
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione, also known as MNQ, is a synthetic compound with potential anticancer properties. It belongs to the class of naphthoquinone derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione involves the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. The JNK signaling pathway is involved in regulating cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has been found to have various biochemical and physiological effects, including the inhibition of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has been found to induce autophagy, a process by which cells recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has several advantages for lab experiments, including its stability and ease of synthesis. However, 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione also has some limitations, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for research on 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other anticancer drugs, and the exploration of its effects on cancer stem cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione for cancer treatment.
Métodos De Síntesis
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione can be synthesized through a multi-step synthesis process involving the condensation of 2-nitrobenzaldehyde with 4-morpholin-4-yl-2-cyclohexenone, followed by cyclization and oxidation reactions. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has been studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer treatment.
Propiedades
IUPAC Name |
4-morpholin-4-yl-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O5/c31-26-17-8-4-5-9-18(17)27(32)24-23(26)22(30(33)34)14-19-21(29-10-12-35-13-11-29)15-20(28-25(19)24)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXLKQNBSYANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C4C(=C(C=C23)[N+](=O)[O-])C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)-6-nitro-2-phenylnaphtho[2,3-h]quinoline-7,12-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-azepanyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6045618.png)
![1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6045624.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6045638.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6045642.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B6045650.png)
![1-ethyl-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B6045652.png)
![N-[1-(4-fluorophenyl)-4-piperidinyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6045656.png)
![N,N-diethyl-1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine](/img/structure/B6045658.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B6045679.png)
![5-({[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6045680.png)
![4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6045686.png)
![8-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6045699.png)
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6045710.png)